Soblidotin Tubulin Polymerization IC50 and Binding Site Heterogeneity Compared to Vinblastine
Soblidotin (TZT-1027) inhibits microtubule polymerization with an IC50 of 2.2 ± 0.6 µM, comparable to dolastatin-10 (2.3 ± 0.7 µM), but exhibits a biphasic binding profile not observed with vinblastine [1]. Scatchard analysis revealed two binding sites for soblidotin: a high-affinity site (Kd = 0.2 ± 0.01 µM, Bmax = 1.7 ± 0.012 nM/mg) and a low-affinity site (Kd = 10.3 ± 1.46 µM, Bmax = 11.6 ± 0.83 nM/mg), whereas vinblastine (VLB) bound to a single site (Kd = 0.2 ± 0.04 µM, Bmax = 6.0 ± 0.26 nM/mg) [1].
| Evidence Dimension | Microtubule polymerization inhibition and tubulin binding site affinity |
|---|---|
| Target Compound Data | IC50 = 2.2 ± 0.6 µM; two binding sites: Kd1 = 0.2 µM, Bmax1 = 1.7 nM/mg; Kd2 = 10.3 µM, Bmax2 = 11.6 nM/mg |
| Comparator Or Baseline | Vinblastine (VLB): IC50 = 2.7 ± 0.6 µM; single binding site: Kd = 0.2 µM, Bmax = 6.0 nM/mg |
| Quantified Difference | Soblidotin displays two distinct binding sites vs. one for VLB; high-affinity site Bmax ~3.5-fold lower than VLB but additional low-affinity capacity (~11.6 nM/mg) |
| Conditions | Porcine brain tubulin; [³H]TZT-1027 and [³H]VLB binding assays; Scatchard analysis |
Why This Matters
The dual-site binding profile may confer a distinct tubulin-destabilizing mechanism not replicated by vinblastine, which could translate to differential cellular response and resistance profile.
- [1] Natsume T, Watanabe J, Tamaoki S, Fujio N, Miyazaki K, Kobayashi M. Characterization of the interaction of TZT-1027, a potent antitumor agent, with tubulin. Jpn J Cancer Res. 2000;91(7):737-747. View Source
